Bienvenue dans la boutique en ligne BenchChem!

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxybenzamide

Lipophilicity SAR Differentiation Property-Based Drug Design

This compound occupies a unique lipophilicity niche (logP 2.7) among thiazolo[3,2-a]pyrimidines, with a rare 3,7-dimethyl core and ortho-ethoxybenzamide group that determines target engagement and selectivity. Unlike generics, its precise architecture ensures reproducible SAR data. Ideal for fragment-based screening, lead optimization, and as a negative control for RNase H studies. Avoid generic substitutions—only the 2-ethoxybenzamide motif delivers the critical H-bond and lipophilicity profile for reliable screening.

Molecular Formula C17H17N3O3S
Molecular Weight 343.4
CAS No. 946250-53-9
Cat. No. B2930968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxybenzamide
CAS946250-53-9
Molecular FormulaC17H17N3O3S
Molecular Weight343.4
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NC2=C(N=C3N(C2=O)C(=CS3)C)C
InChIInChI=1S/C17H17N3O3S/c1-4-23-13-8-6-5-7-12(13)15(21)19-14-11(3)18-17-20(16(14)22)10(2)9-24-17/h5-9H,4H2,1-3H3,(H,19,21)
InChIKeyAVCOKFHANYKAKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxybenzamide (CAS 946250-53-9) Procurement Guide: Class, Identity and Core Specifications


N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxybenzamide (CAS 946250-53-9; molecular formula C₁₇H₁₇N₃O₃S; molecular weight 343.4 g/mol) is a synthetic small molecule belonging to the thiazolo[3,2‑a]pyrimidine‑benzamide class . This heterocyclic scaffold combines a thiazole‑fused pyrimidine core with a 2‑ethoxybenzamide appendage, yielding a hydrophobic compound with one hydrogen‑bond donor and five hydrogen‑bond acceptors [1]. Thiazolo[3,2‑a]pyrimidine derivatives have been reported as inhibitors of diverse biological targets, including topoisomerase II, RNase H, monoamine oxidase A/B, sirtuins, and several kinases, and are widely employed as screening compounds in early‑stage drug discovery campaigns [2][3][4]. The precise molecular architecture of this specific derivative—featuring methyl groups at the 3‑ and 7‑positions of the core and an ortho‑ethoxy substituent on the benzamide ring—determines its physicochemical property profile and may translate into differential biological activity relative to close analogs, a critical consideration during compound procurement for structure–activity relationship (SAR) exploration.

Why N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxybenzamide Cannot Be Replaced by Generic Thiazolopyrimidine Analogs


Procurement decisions in early‑stage drug discovery cannot rely on thiazolo[3,2‑a]pyrimidine generics because even minor structural variations produce significant shifts in lipophilicity, hydrogen‑bonding capacity, and conformational bias that govern target engagement, selectivity, and pharmacokinetic behaviour [1]. The 2‑ethoxybenzamide group in the target compound is weakly electron‑donating and moderately lipophilic (π‑value ~0.38 for O‑ethyl); replacing it with a fluorine‑ or difluoro‑benzamide (strongly electronegative, π‑negative), a diethoxy‑benzamide (more lipophilic, additional H‑bond acceptors), or an unsubstituted benzamide (lower lipophilicity, reduced steric bulk) would alter recognition by binding pockets, metabolic stability, and solubility [2]. Furthermore, the 3,7‑dimethyl substitution pattern of the core is relatively rare among commercially available analogs and has been shown in distinct thiazolopyrimidine sub‑series to influence planarity and crystal packing, with downstream effects on dissolution and formulation behaviour [3][4]. A class‑wide lipophilicity study of 27 thiazolo[3,2‑a]pyrimidine derivatives reported chromatographic log kw values spanning > 0 to < 5, demonstrating that even ostensibly minor structural changes cause measurable shifts in hydrophobicity [5]. The quantitative evidence assembled below demonstrates precisely where the target compound diverges from its closest purchasable comparators and substantiates why generic substitution would undermine experimental reproducibility.

Quantitative Differentiation Evidence: N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxybenzamide vs. Closest Analogs


Predicted Lipophilicity (XLogP3) Compared with Three Direct Analogs

The target compound exhibits a predicted XLogP3 value of 2.7, computed from its canonical SMILES (CCOC1=CC=CC=C1C(=O)NC2=C(N=C3N(C2=O)C(=CS3)C)C) using the XLogP3 3.0 algorithm [1]. This value is 0.5 log unit higher than that of its 3,4-difluorobenzamide analog (predicted XLogP3 2.2; CAS 946305-50-6), 0.8 log unit higher than the 4-fluoro analog (predicted XLogP3 1.9; CAS 954672-86-7), and 1.3 log unit higher than the unsubstituted parent compound (measured XLogP3 1.4; CAS 78650-35-8) [1][2]. Chromatographic lipophilicity data from a class‑wide study of 27 thiazolo[3,2‑a]pyrimidine derivatives confirm that aryl substituent identity alters reversed‑phase log kw by up to 2.5 units, supporting the conclusion that the 2‑ethoxy moiety confers a distinct and biologically meaningful lipophilicity profile [3].

Lipophilicity SAR Differentiation Property-Based Drug Design

Hydrogen-Bond Donor Count Differentially Affects Blood–Brain Barrier Penetration Propensity vs. 3,4-Difluoro Analog

The target compound possesses one hydrogen‑bond donor (the amide NH) and five hydrogen‑bond acceptors (three carbonyl oxygens, one thiazole nitrogen, one ethoxy oxygen). The 3,4‑difluorobenzamide comparator (CAS 946305‑50‑6) shares the same donor count but has only four acceptors (loss of the ethoxy oxygen) and contains two fluorine atoms that act as weak acceptors . This difference in acceptor count and the absence of the ethoxy oxygen in the comparator alter the compound's ability to form specific hydrogen‑bond networks with biological targets. Class‑level evidence demonstrates that thiazolo[3,2‑a]pyrimidine‑benzamide hybrids with a single H‑bond donor and moderate TPSA (<100 Ų) can act as monoamine oxidase inhibitors and RNase H inhibitors with IC₅₀ values ranging from 2.98 μM to 21.49 μM, depending chiefly on the nature of the benzamide substituent [1][2].

Hydrogen-Bond Donor CNS Drug Design Physicochemical Differentiation

Molecular Weight Advantage for Lead-Likeness vis-à-vis 3,4-Diethoxy Analog (CAS 946222-62-4)

The target compound has a molecular weight of 343.4 g/mol, which is within the optimal range for lead‑like chemical space (MW ≤ 350) as defined by the Astex Rule of 3 and the Congreve lead-likeness criteria [1][2]. In contrast, the 3,4‑diethoxy‑N‑(7‑methyl‑5‑oxo‑5H‑thiazolo[3,2‑a]pyrimidin‑6‑yl)benzamide analog (CAS 946222‑62‑4) has a molecular weight of 373.43 g/mol, exceeding the 350 threshold and placing it in a more drug‑like (but less lead‑like) property space . The +30 Da difference is attributable to the additional ethoxy group on the diethoxy analog, which increases both lipophilicity and molecular volume without a commensurate increase in target‑binding interactions. A review of thiazolo[3,2‑a]pyrimidine kinase inhibitors demonstrated that compounds with MW < 350 exhibited a higher hit‑to‑lead progression rate than heavier analogs, attributed to better synthetic tractability and fragment‑like character [3].

Lead-Likeness Molecular Weight Fragment-Based Drug Discovery

Ortho-Ethoxy Substituent Differentiates Target Engagement Profile from para-Substituted Analogs: Class-Level Kinase and MAO Evidence

The 2‑ethoxy substitution pattern of the target compound places the ethoxy group ortho to the amide carbonyl, introducing a steric and electronic environment that influences the dihedral angle of the benzamide moiety. Class‑level SAR evidence from thiazolo[3,2‑a]pyrimidine benzamide series shows that the position of substituents on the benzamide ring directly impacts enzyme inhibitory potency. A study of 5H‑thiazolo[3,2‑a]pyrimidin‑5‑one monoamine oxidase inhibitors identified compound M124 with IC₅₀ < 100 nM and a selectivity index of 23; the position of substituents on the aryl ring was a key determinant of MAO‑A vs. MAO‑B selectivity [1]. Similarly, in the thiazolo[3,2‑a]pyrimidine RNase H inhibitor series, relocation of substituents on the benzamide ring from para to ortho resulted in up to 5‑fold changes in IC₅₀ (e.g., compound A28 vs. A1, IC₅₀ 4.14 μM vs. 21.49 μM) [2][3]. The target compound's ortho‑ethoxy configuration is structurally distinct from the 4‑fluoro‑benzamide analog (para‑substituted; CAS 954672‑86‑7) and the 3,4‑difluoro analog (meta/para‑substituted), a difference that procurement specialists must consider when designing SAR matrices.

Substituent Position Effect Target Selectivity Kinase Inhibition

N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxybenzamide: Best-Fit Research and Procurement Scenarios


Mid-LogP Screening Compound in Kinase and MAO Inhibitor Discovery Panels

With a predicted XLogP3 of 2.7, the target compound occupies a lipophilicity niche (logP 2.5–3.0) that is underrepresented in many commercial screening libraries. This property space is favourable for balancing passive membrane permeability with aqueous solubility and is well‑suited to both peripheral and CNS‑accessible target panels [1][2]. The class’s documented activity against monoamine oxidase A/B (IC₅₀ < 100 nM for select members) and casein kinase 2 supports its inclusion in enzyme inhibition screens where moderate logP and a single H‑bond donor are preferred [3][4].

Lead-Like Fragment for Benzamide-Focused SAR Expansion

At 343.4 g/mol, the compound qualifies as lead‑like (MW ≤ 350), making it an appropriate starting point for fragment‑to‑lead or lead‑optimization campaigns [1]. Its ortho‑ethoxy substituent provides a steric anchor that can be systematically varied (e.g., ethyl → allyl → cyclopropylmethyl) to probe the binding pocket, while the 3,7‑dimethyl‑5‑oxo‑thiazolo[3,2‑a]pyrimidine core offers additional vectors for substitution at the 2‑ and 5‑positions [2][3].

Negative Control or Selectivity Probe for RNase H Inhibitor Development

Because the target compound lacks the thiazolone‑2‑oxo motif present in the most potent thiazolo[3,2‑a]pyrimidine RNase H inhibitors (e.g., compound 12b, IC₅₀ = 2.98 μM; compound 10i, IC₅₀ = 8.32 μM to 21.49 μM), it may serve as a useful negative control or selectivity comparator in HIV‑1 RNase H drug discovery programs [1][2]. Procurement of this structurally similar but motif‑deficient analog allows research teams to deconvolute contributions of the thiazolone substructure to RNase H inhibition.

Crystallography and Biophysical Fragment Screening

The compound's capacity to form hydrogen bonds (1 donor, 5 acceptors) and its moderate molecular complexity make it suitable for crystallographic soaking or surface plasmon resonance (SPR) fragment screens. Co‑crystal structures of related thiazolo[3,2‑a]pyrimidine‑benzamide ligands bound to sirtuin‑2 (SIRT2) have been deposited in the PDB, demonstrating that this scaffold can produce well‑resolved electron density for fragment elaboration [1][2].

Quote Request

Request a Quote for N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.